molecular formula C21H17ClN2O3S2 B2716015 (3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894671-03-5

(3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2716015
CAS No.: 894671-03-5
M. Wt: 444.95
InChI Key: MBMBGQMVSBIUON-UYRXBGFRSA-N
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Description

(3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the thieno[3,2-c][1,2]thiazine family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring, and the presence of benzyl and chlorobenzyl groups

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.

Future Directions

The future directions for the study of this compound are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and α-haloketone.

    Formation of the Thiazine Ring: The thiazine ring is formed by reacting the thieno ring with a suitable reagent such as sulfur and an amine.

    Introduction of Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups are introduced through nucleophilic substitution reactions using benzyl chloride and 4-chlorobenzyl chloride, respectively.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and chlorobenzyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: A compound with a similar benzyl group but different functional groups and reactivity.

    4-chlorobenzyl alcohol: A compound with a similar chlorobenzyl group but different functional groups and reactivity.

    Thieno[3,2-c][1,2]thiazine derivatives: Compounds with a similar thieno-thiazine core structure but different substituents.

Uniqueness

(3Z)-1-benzyl-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is unique due to its specific combination of benzyl, chlorobenzyl, and thieno-thiazine structures. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[[(4-chlorophenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c22-17-8-6-15(7-9-17)12-23-13-19-20(25)21-18(10-11-28-21)24(29(19,26)27)14-16-4-2-1-3-5-16/h1-11,13,23H,12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGQMVSBIUON-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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